REACTION_CXSMILES
|
Cl.C(N=C=NCCCN(C)C)C.[F:13][C:14]1[CH:15]=[C:16]([N:21]2[CH2:25][CH2:24][CH2:23][CH:22]2[C:26]2[CH:27]=[C:28]([C:43]([OH:45])=O)[CH:29]=[C:30]3[C:35]=2[O:34][C:33]([N:36]2[CH2:41][CH2:40][O:39][CH2:38][CH2:37]2)=[CH:32][C:31]3=[O:42])[CH:17]=[C:18]([F:20])[CH:19]=1.OC1C=CC=C[N+]=1[O-].[NH:54]1[CH2:59][CH2:58][O:57][CH2:56][CH2:55]1>C(Cl)Cl>[F:20][C:18]1[CH:17]=[C:16]([N:21]2[CH2:25][CH2:24][CH2:23][CH:22]2[C:26]2[CH:27]=[C:28]([C:43]([N:54]3[CH2:59][CH2:58][O:57][CH2:56][CH2:55]3)=[O:45])[CH:29]=[C:30]3[C:35]=2[O:34][C:33]([N:36]2[CH2:37][CH2:38][O:39][CH2:40][CH2:41]2)=[CH:32][C:31]3=[O:42])[CH:15]=[C:14]([F:13])[CH:19]=1 |f:0.1|
|
Name
|
|
Quantity
|
71.4 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Name
|
8-(1-(3,5-difluorophenyl)pyrrolidin-2-yl)-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid
|
Quantity
|
85 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)F)N1C(CCC1)C=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)O
|
Name
|
|
Quantity
|
41.4 mg
|
Type
|
reactant
|
Smiles
|
OC1=[N+](C=CC=C1)[O-]
|
Name
|
|
Quantity
|
0.033 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purified by preparative HPLC
|
Type
|
CUSTOM
|
Details
|
The fractions were evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The remaining solid was triturated with diethyl ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 50° C.
|
Reaction Time |
4 h |
Name
|
8-(1-(3,5-difluorophenyl)pyrrolidin-2-yl)-6-(morpholine-4-carbonyl)-2-morpholino-4H-chromen-4-one
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)F)N1C(CCC1)C=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58 mg | |
YIELD: PERCENTYIELD | 59.3% | |
YIELD: CALCULATEDPERCENTYIELD | 58.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |